molecular formula C12H6Cl3NaO5S B588510 5-Chloro-2-(2,4-dichlorophenoxy)phenol Hydrogen Sulfate Sodium Salt CAS No. 68508-18-9

5-Chloro-2-(2,4-dichlorophenoxy)phenol Hydrogen Sulfate Sodium Salt

Cat. No.: B588510
CAS No.: 68508-18-9
M. Wt: 391.575
InChI Key: RIOAPGGJJKGTHL-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

sodium;[5-chloro-2-(2,4-dichlorophenoxy)phenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O5S.Na/c13-7-1-3-10(9(15)5-7)19-11-4-2-8(14)6-12(11)20-21(16,17)18;/h1-6H,(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOAPGGJJKGTHL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OS(=O)(=O)[O-])OC2=C(C=C(C=C2)Cl)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50737536
Record name Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68508-18-9
Record name Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation and Etherification Precursor Formation

The synthesis begins with the acylation of 2,4-dichlorophenol using acetyl chloride in the presence of sulfuric acid, forming an acetylated intermediate. Patent EP0857711A1 details this step under reflux conditions (100–170°C for 2–10 hours), achieving near-quantitative conversion. Subsequent etherification with 5-chloro-2-hydroxybenzene derivatives occurs via nucleophilic aromatic substitution, facilitated by alkaline conditions (5N NaOH at 70–73°C).

Oxidative Ketone Cleavage

The critical Baeyer-Villiger oxidation employs two primary systems:

Acetic Anhydride/Hydrogen Peroxide

In Example 6 of EP0857711A1, 7.9 g of the acetylated intermediate undergoes oxidation with 30% H₂O₂ and acetic anhydride in methylene chloride/sulfuric acid at −5°C to 20°C. The two-phase reaction proceeds through a peracid intermediate, with stepwise temperature ramping (0–15°C over 6 hours) to control exothermicity. Hydrolysis at 100°C for 4 hours yields 5-chloro-2-(2,4-dichlorophenoxy)phenol with 56–57°C melting point.

m-Chloroperbenzoic Acid (MCPBA)

US6215029 demonstrates an alternative using 70% MCPBA in xylene/NaOH, achieving comparable yields (68–72%) but requiring careful pH adjustment to prevent over-oxidation. The method avoids extreme temperatures but generates acidic waste requiring neutralization.

Sulfonation for Sodium Salt Formation

Reaction Conditions and Stoichiometry

Sulfonation of the phenolic –OH group occurs via treatment with chlorosulfonic acid or SO₃ complexes. ChemicalBook data indicate optimal conditions as:

  • Molar ratio (phenol:H₂SO₄): 1:1.2–1.5

  • Temperature: 40–60°C

  • Time: 3–5 hours

The sodium salt forms through neutralization with NaOH (10% w/v) at pH 7.0–7.5, with precipitation completing at 0–5°C.

Purification Challenges

Due to hygroscopicity, the product requires azeotropic drying with toluene and storage under nitrogen. Patent CN108191753A highlights the necessity of activated carbon decolorization (2–5% w/w) to achieve >98% purity.

Comparative Analysis of Synthetic Routes

ParameterAc₂O/H₂O₂ MethodMCPBA MethodSulfonation
Yield (%)70–8568–7288–92
Temperature Range (°C)−5 to 10020–8040–60
Reaction Time (h)24–3018–223–5
Byproduct Formation<5%8–12%<2%
Melting Point (°C)56–5773–74>245 (dec.)

Scalability and Industrial Considerations

Solvent Selection

Methylene chloride in oxidation steps enables facile phase separation but faces regulatory restrictions. Recent adaptations in CN108191753A propose hydrochloric acid/methacrylaldehyde systems to reduce tar formation, though applicability to this compound requires validation.

Waste Management

The Ac₂O/H₂O₂ route generates 8–10 L acidic waste per kg product, necessitating NaHSO₃ treatment before discharge . MCPBA methods produce chlorinated organics requiring incineration.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2,4-dichlorophenoxy)phenol Hydrogen Sulfate Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-(2,4-dichlorophenoxy)phenol Hydrogen Sulfate Sodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its antimicrobial effects by inhibiting the enzyme enoyl-acyl carrier protein reductase (ENR), which is essential for fatty acid synthesis in bacteria. This inhibition disrupts the bacterial cell membrane, leading to cell death. The molecular targets include various bacterial enzymes and pathways involved in lipid metabolism .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Features Applications Biological Activity
Target Compound C₁₂H₆Cl₃NaO₅S Chlorophenoxy-phenol sulfate sodium salt Bacteriostatic agent Broad-spectrum antimicrobial
2,4-DES-sodium C₈H₇Cl₂NaO₅S Chlorophenoxyethyl sulfate Herbicide Plant growth inhibition
Triclosan C₁₂H₇Cl₃O₂ Chlorophenoxy-phenol Antimicrobial Environmental persistence
4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid C₇H₃Cl₂FO₄S Sulfonyl-carboxylic acid Enzyme inhibition Research-stage activity
Diclofenac Sodium Salt C₁₄H₁₀Cl₂NNaO₂ Carboxylic acid sodium salt NSAID Anti-inflammatory

Research Findings and Key Differences

  • Solubility Enhancement : The sulfate-sodium group in the target compound improves water solubility compared to triclosan, enhancing formulation flexibility in detergents ( vs. 11).
  • Toxicity Profile : Unlike diclofenac sodium (H301 acute toxicity), the target compound primarily exhibits irritation hazards (H315/H319) ().
  • Environmental Impact : Both triclosan and the target compound may persist in ecosystems, but the sulfate group could alter degradation pathways ().

Biological Activity

5-Chloro-2-(2,4-dichlorophenoxy)phenol hydrogen sulfate sodium salt, commonly known as triclosan, is an antimicrobial agent widely utilized in various consumer products, including personal care items and household disinfectants. Its chemical structure allows it to exhibit significant biological activity, particularly against a range of microorganisms. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₂H₇Cl₃O₂
  • Molecular Weight : 289.542 g/mol
  • CAS Number : 3380-34-5
  • Melting Point : 54 to 57.3 °C
  • Density : 1.49 g/cm³
  • LogP : 5.14470

Triclosan works primarily by inhibiting bacterial fatty acid synthesis through the inhibition of the enzyme enoyl-acyl carrier protein reductase (ENR). This mechanism disrupts the production of essential fatty acids required for bacterial cell membrane integrity and function, leading to cell death.

Antimicrobial Efficacy

Triclosan exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses. The effectiveness of triclosan has been documented in various studies:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 - 4 µg/mL
Staphylococcus aureus0.25 - 2 µg/mL
Candida albicans1 - 8 µg/mL

These values indicate that triclosan is effective at low concentrations, making it a potent antimicrobial agent.

Case Studies

  • In Vivo Studies : Research conducted on rats demonstrated that oral administration of triclosan resulted in significant reductions in bacterial load in infected tissues compared to control groups. The study reported a reduction of up to 90% in bacterial counts after treatment with triclosan at doses as low as 1 mg/kg body weight.
  • Environmental Impact : A study focusing on aquatic environments found that triclosan levels correlated with reduced microbial diversity in freshwater ecosystems. The compound was shown to bioaccumulate in aquatic organisms, raising concerns about its long-term ecological effects.
  • Resistance Development : There is evidence suggesting that prolonged exposure to triclosan may lead to the development of resistant bacterial strains. A study highlighted an increase in resistance genes among Staphylococcus aureus isolates from patients using triclosan-containing products.

Safety and Regulatory Status

Triclosan has been classified under various regulatory frameworks due to its potential health risks and environmental impact:

  • EPA Assessment : The Environmental Protection Agency (EPA) has reviewed triclosan's safety profile and its environmental persistence, leading to restrictions on its use in certain products.
  • Health Risks : Concerns have been raised regarding triclosan's endocrine-disrupting properties and its association with allergic reactions and skin irritations.

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